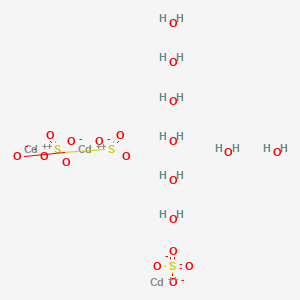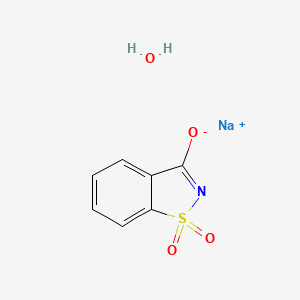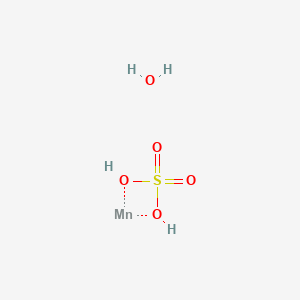
Manganese dioxide
Vue d'ensemble
Description
Manganese Dioxide (MnO2) is a black to brown colored inorganic compound that appears as a crystalline or amorphous powder . It naturally occurs as the mineral pyrolusite, which is the main ore of manganese and a component of manganese nodules . The principal use for MnO2 is for dry-cell batteries, such as the alkaline battery and the zinc–carbon battery .
Synthesis Analysis
MnO2 nanoparticles can be synthesized using conventional methods such as hydrothermal, sol–gel, oxidation–reduction . Commercially, MnO2 is synthesized through the reduction of higher oxides of manganese or by reacting manganese salts with alkali metal biphosphates at elevated temperatures .Molecular Structure Analysis
MnO2 exists in different crystal structures, such as α- (hollandite), β- (pyrolusite), γ- (nsutite), δ- (birnessite), λ- (akhtenskite), etc.; having the same basic structure of MnO6, linked differently .Chemical Reactions Analysis
In basic solutions, H2O2 oxidizes Mn (II) to Mn (IV), giving a brown precipitate . It’s reactive with most acids to produce manganese salts .Physical And Chemical Properties Analysis
MnO2 is insoluble in water, but it’s reactive with most acids to produce manganese salts . Its molar mass is 86.9368 g/mol and it has a density of 5.026 g/cm3 . Upon heating, it decomposes, releasing oxygen and leaving behind manganese (III) oxide .Applications De Recherche Scientifique
Biomedical Applications :
- MnO2 nanomaterials are primarily used as drug carriers in tumor therapy, leveraging their ability to alleviate tumor hypoxia by reacting with reactive oxygen species in the tumor microenvironment (Chen, Cong, Shen, & Yu, 2020).
- They also show promise in gene therapy and nuclear magnetic imaging, and are used to build biosensors and fluorescent probes due to their oxidation ability and catalytic activity (Chen et al., 2020).
Environmental Applications :
- MnO2 is a photo-thermo-electric-responsive semiconductor used in environmental purification, such as removing heavy metals, dyes, and microwave pollution, and in the degradation of pollutants in water and gas (Yang et al., 2021).
Energy Storage :
- MnO2 and its composites are used in advanced batteries due to characteristics like polymorphic forms, controllable structure, and high porosity (Yijian et al., 2018).
- MnO2 nanomaterials are applied as electrodes in lithium batteries and supercapacitors (Julien & Mauger, 2017).
Water Treatment :
- MnO2 is used in wastewater treatment for the removal of metal ions and dyes due to its exciting physicochemical properties (Husnain et al., 2020).
- Modified manganese dioxide has been used in underground water treatment, showing effectiveness in reducing iron, manganese concentration, color, and turbidity (Michel, 2012).
Catalysis :
- MnO2 serves as an alternative cathodic catalyst to platinum in microbial fuel cells and has been found to catalyze oxygen reduction reactions in neutral medium (Zhang et al., 2009).
- It is also employed in the synthesis of amines from alcohols through an in situ oxidation-imine formation-reduction process (Blackburn & Taylor, 2001).
Mécanisme D'action
Target of Action
Manganese dioxide (MnO2) primarily targets reactive oxygen species (ROS) in biological systems . It acts as a ROS scavenger due to its multienzyme nature, mimicking the activities of catalase and superoxide dismutase . MnO2 nanoparticles have also been found to be effective against bacteria and can be used for targeted drug delivery against cancer .
Mode of Action
MnO2 interacts with its targets through redox reactions . In the presence of hydrogen peroxide (H2O2), MnO2 can catalyze the decomposition of H2O2 into water and oxygen . This reaction is cyclic, with MnO2 reversibly switching oxidation states . In acidic conditions, MnO2 nanoparticles can interact with intracellular glutathione (GSH) to release Mn2+ .
Biochemical Pathways
MnO2 affects the Mn (II) oxidation process . This process is driven by microbes and results in the production of biogenic manganese oxides (BioMnOx), which have high oxidative reactivity and strong absorption capacity for many emerging pollutants . The Mn (II) oxidation ability has been found in a diverse group of bacteria, fungus, and algae .
Pharmacokinetics
The pharmacokinetics of MnO2, particularly in nanoparticle form, is still an area of active research . It is known that MnO2 nanoparticles can degrade into Mn2+ and water rather than accumulate in the body . This suggests that MnO2 nanoparticles may have good bioavailability and low toxicity .
Result of Action
The action of MnO2 results in the production of oxygen and water from the decomposition of hydrogen peroxide . This reaction releases heat energy, which can cause the water to boil . In biological systems, the action of MnO2 can lead to the scavenging of ROS, potentially reducing oxidative stress .
Action Environment
The action of MnO2 is influenced by environmental factors such as pH and the presence of other compounds . For example, in acidic environments, MnO2 can interact with intracellular glutathione to release Mn2+ . The presence of certain reagents that form stable complexes with Mn(II) or Mn(III) can also affect the catalytic activity of MnO2 .
Orientations Futures
MnO2 has found its way into supercapacitors, where it serves as an excellent pseudocapacitive material . Moreover, manganese dioxide nanosheets are being explored for their potential use in the biomedical field, such as targeted drug delivery systems and bio-imaging . There is considerable interest in α-MnO2 as a possible cathode for lithium-ion batteries .
Propriétés
IUPAC Name |
dioxomanganese | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.2O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJOXMJBOLGQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Mn]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | MANGANESE DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0175 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | manganese dioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese_dioxide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Manganese(IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese(IV)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314019 | |
| Record name | Manganese oxide (Mn2O4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.937 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Natural form is steel-gray when in lumps and black when powdered; The artificial precipitate in a brownish-black solid; Both usually have some manganese oxide and water; [Merck Index] Brown odorless powder; [Alfa Aesar MSDS], BLACK-TO-BROWN POWDER. | |
| Record name | Manganese dioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2018 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MANGANESE DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0175 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | MANGANESE DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0175 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
5.0 g/cm³ | |
| Record name | MANGANESE DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0175 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Manganese dioxide | |
CAS RN |
197667-28-0, 1313-13-9 | |
| Record name | Manganese oxide (Mn2O4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197667-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese oxide (MnO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese oxide (Mn2O4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0175 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Disodium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dichloride](/img/structure/B7798737.png)

![[(E)-[cyano(phenyl)methylidene]amino] (5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-methyldecan-2-yl) carbonate](/img/structure/B7798745.png)








